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Compound of Interest

Compound Name:
2-(3-Ethylmorpholin-4-yl)ethan-1-

amine

CAS No.: 1153547-07-9

Cat. No.: B2658868

Get Quote

Introduction: The Morpholine Challenge
In drug discovery, the N-ethylmorpholine moiety is a ubiquitous pharmacophore, acting as a

solubility enhancer and a hydrogen-bond acceptor. However, for the analytical chemist, it

presents a specific challenge: the ethyl group's

C NMR signals are highly sensitive to the electronic state of the nitrogen atom.

Distinguishing between a free base, a protonated salt (e.g., HCl), a quaternary ammonium

species, or an N-oxide solely by carbon shifts requires a nuanced understanding of electronic

deshielding and steric compression. This guide moves beyond static spectral libraries, offering

a dynamic framework for interpreting these shifts in real-world samples.

The Baseline: N-Ethylmorpholine (Free Base)
To interpret deviations, we must first establish the ground truth. In a non-polar solvent like CDCl

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2658868#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2658868?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


, the nitrogen lone pair is active, shielding the adjacent carbons relative to their cationic
counterparts.

Typical C NMR Shifts (CDCl )

Position Carbon Label
Chemical Shift (

, ppm)
Multiplicity (DEPT)

Ethyl Methyl -CH 11.5 – 12.0 CH

Ethyl Methylene -CH 52.0 – 52.5 CH

Ring N-Methylene C3 / C5 53.5 – 54.0 CH

Ring O-Methylene C2 / C6 66.5 – 67.0 CH

Key Diagnostic Feature: In the free base, the ethyl methylene (

-CH

) and the ring N-methylene (C3/C5) often overlap or appear very close (~52–54 ppm). This
clustering is the first sign of a neutral nitrogen species.

Comparative Analysis: The Effect of N-Derivatization
When the morpholine nitrogen participates in bonding (protonation, alkylation, or oxidation), the

lone pair is converted into a bonding pair, creating a formal positive charge or a strong dipole.

This triggers predictable deshielding effects.

A. Protonation (Salt Formation)
Upon adding an acid (e.g., HCl, TFA), the nitrogen becomes quaternary ammonium (

).

Mechanism: The positive charge exerts a strong inductive effect (-I), pulling electron density

away from adjacent carbons.
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Shift Trend:

-CH

(Ethyl): Shifts downfield by +5 to +8 ppm (typically 57–60 ppm).

-CH

(Ethyl): Minimal change, often slight shielding due to steric packing, but generally remains
~9–11 ppm.

Ring C3/C5: Shifts downfield significantly.

B. Quaternization (N-Alkylation)
Formation of a permanent quaternary salt (e.g., N,N-diethylmorpholinium iodide).

Mechanism: Similar to protonation, but the steric bulk of the new alkyl group introduces

-gauche interactions that can compete with inductive deshielding.

Shift Trend:

-CH

: Distinct downfield shift, often >60 ppm.

Ring C3/C5: Often splits if the symmetry is broken by different alkyl groups, or shifts

downfield >60 ppm.

C. N-Oxidation (N-Oxide)
Mechanism: The N–O bond creates a strong dipole. The oxygen is electronegative, but the

nitrogen carries a formal positive charge.

Shift Trend:

-CH

: Extreme downfield shift, often 65–70 ppm.
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Ring C3/C5: Shifts downfield to ~65 ppm, often overlapping with the O-methylene (C2/C6)

region.

Summary Comparison Table

Derivative
Type

Ethyl

-CH

(

)

Ethyl

-CH

(

)

Ring C3/C5 (

)
Mechanism

Free Base 52.0 11.8 53.8
Lone pair

shielding

HCl Salt 57.5 – 59.0 9.0 – 10.5 54.5 – 56.0

Inductive

deshielding (

)

Quaternary Salt 58.0 – 62.0 8.0 – 9.5 59.0 – 61.0
Strong Inductive

+ Steric

N-Oxide 64.0 – 68.0 12.5 – 13.5 63.0 – 66.0
Strong Dipole /

Electronegativity

Solvent Effects: The Invisible Variable
The choice of solvent is not passive.[1] It actively changes the chemical environment of the

ethyl group.

CDCl

: The standard. Shifts reported above are generally for this solvent.

DMSO-

:

Effect: DMSO is a hydrogen-bond acceptor.[1] It can interact with protonated salts,

tightening the ion pair.
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Observation: In DMSO, the

-CH

signals of salts often appear slightly upfield (1–2 ppm) compared to CDCl

due to solvation sphere changes, but the relative order (Salt > Base) remains.

D

O:

Effect: Free bases in D

O may partially protonate depending on pKa and concentration, leading to "averaged"
shifts between the base and salt values. Avoid D

O for strict characterization of free bases unless pH is adjusted.

Decision Pathway (Visualization)
The following flowchart illustrates the logical process for assigning the N-ethyl species based

on the

-methylene shift.
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Unknown N-Ethyl Morpholine Spectrum
(Identify Ethyl CH2 Quartet)
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N-CH2 (Ethyl Methylene)

~ 51 - 54 ppm ~ 57 - 61 ppm > 64 ppm

Free Base
(Neutral N)

Check Methyl (CH3)
Shift

Salt (HCl/TFA) or
Quaternary Ammonium N-Oxide

Shielded (< 10 ppm)
Likely Salt/Quat

Deshielded (> 12 ppm)
Likely N-Oxide

Click to download full resolution via product page

Figure 1: Decision tree for categorizing N-ethyl morpholine derivatives based on

C shifts.

Experimental Protocol: Ensuring Reproducibility
To obtain data reliable enough for the comparisons above, follow this self-validating protocol.

Step 1: Sample Preparation
Concentration: Prepare a solution of 30–50 mg of compound in 0.6 mL of solvent.
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Why:

C has low natural abundance (1.1%). High concentration improves signal-to-noise (S/N)
but avoid saturation which causes viscosity broadening.

Solvent Choice: Use CDCl

(99.8% D) containing 0.03% v/v TMS.

Why: TMS provides an internal zero reference (

ppm).[2][3] Relying on the solvent triplet (77.16 ppm) is acceptable but less precise for
subtle shift comparisons.

Step 2: Acquisition Parameters
Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker).

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.

Why: Quaternary carbons (and sometimes methyls) have long T1 relaxation times. Short

delays lead to signal suppression, making it hard to identify the ring carbons.

Scans: Minimum 512 scans (approx. 15-20 mins).

Step 3: Data Processing
Line Broadening (LB): Apply an exponential window function with LB = 1.0 – 2.0 Hz.

Why: Reduces noise, essential for detecting the weaker quaternary carbons if present.

Referencing: Manually calibrate the TMS peak to 0.00 ppm or the center of the CDCl

triplet to 77.16 ppm [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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